Aprofene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

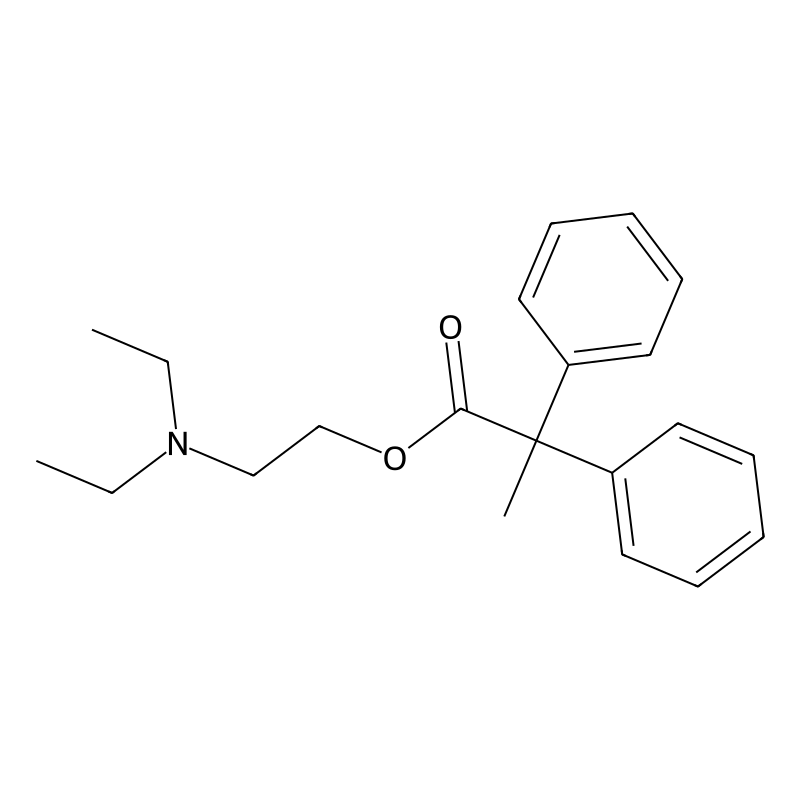

Aprofene is an antimuscarinic agent with the chemical formula C21H27NO2 and a molecular weight of approximately 325.44 g/mol. Initially developed in the Soviet Union, it has been utilized for various pharmacological purposes, particularly in treating conditions related to the central nervous system. Aprofene functions primarily by antagonizing muscarinic and nicotinic acetylcholine receptors, which leads to physiological effects such as muscle relaxation and reduced glandular secretions .

- Oxidation: Aprofene can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids.

- Reduction: The compound can undergo reduction with agents such as lithium aluminum hydride to yield alcohol derivatives.

- Substitution: Nucleophilic substitution reactions can occur where the diethylamino group may be replaced by other nucleophiles under suitable conditions .

These reactions are facilitated by specific reagents and conditions, including acidic or basic environments and varying temperatures.

Aprofene exhibits notable biological activity primarily through its action on neurotransmitter receptors. It antagonizes muscarinic and nicotinic acetylcholine receptors, inhibiting the action of acetylcholine. This mechanism is significant in research related to neurotransmission and receptor pharmacology. The compound has been investigated for its potential therapeutic effects on neurodegenerative diseases and muscle spasms .

The synthesis of Aprofene typically involves multiple steps. A common method includes:

- Esterification: This process involves reacting 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol.

- Catalysts: An acid catalyst such as sulfuric acid is often used.

- Conditions: The reaction is generally carried out under reflux conditions to yield the desired ester .

This method highlights the compound's complexity and the careful conditions required for its synthesis.

Aprofene has diverse applications across different fields:

- Pharmaceutical Research: It serves as an intermediate in synthesizing various drugs and as a reference compound in analytical studies.

- Biological Research: The compound is employed to study muscarinic and nicotinic acetylcholine receptors, providing insights into neurotransmission mechanisms.

- Clinical Uses: Investigations into its therapeutic potential for treating central nervous system disorders continue to be an area of interest .

Research into Aprofene's interactions focuses on its effects on neurotransmitter systems. Studies have shown that it can modulate receptor activity, influencing physiological responses such as muscle contraction and glandular secretion. Understanding these interactions is crucial for developing therapeutic strategies involving Aprofene .

Aprofene shares similarities with other antimuscarinic agents but possesses unique properties that distinguish it:

| Compound | Description | Unique Features |

|---|---|---|

| Atropine | An antimuscarinic agent used to treat bradycardia | Primarily acts on heart rate regulation |

| Scopolamine | Used to prevent motion sickness and nausea | More pronounced effects on the central nervous system |

| Ipratropium | An anticholinergic used for respiratory issues | Primarily affects bronchial dilation |

While atropine and scopolamine are well-known antimuscarinic agents, Aprofene's specific receptor interactions and potential therapeutic applications differentiate it from these compounds .

The development of Aprofene synthesis methods during the Soviet era represented a systematic approach to pharmaceutical manufacturing that emphasized both efficiency and scalability within the constraints of centralized industrial planning. Historical documentation from Soviet pharmaceutical research institutes, particularly from the 1960s through 1980s, reveals several distinct synthetic pathways that were developed and optimized for industrial production [1] [2] [3].

The primary synthetic route documented in Soviet literature involved the direct esterification of 2,2-diphenylpropanoic acid with 2-diethylaminoethanol under acidic conditions. This method, while straightforward in concept, required careful optimization to achieve acceptable yields and purity standards. Soviet researchers at the Union Scientific Research Chemical and Pharmaceutical Institute systematically investigated various catalytic systems, with concentrated sulfuric acid emerging as the preferred catalyst due to its availability and cost-effectiveness within the Soviet pharmaceutical infrastructure [3].

The Soviet approach to pharmaceutical synthesis was characterized by a strong emphasis on utilizing domestically available raw materials and reagents, which often necessitated the development of alternative synthetic routes when Western methodologies relied on imported chemicals. This constraint led to innovative adaptations of classical organic transformations, particularly in the area of esterification reactions. The development of these methodologies was closely coordinated with Soviet state standards (GOST), which provided rigorous quality control frameworks for pharmaceutical manufacturing [5] [6].

Research conducted at various Soviet pharmaceutical institutes demonstrated that the direct acid-catalyzed esterification method could achieve yields of approximately 68-72% under optimized conditions, with reaction temperatures typically maintained at 120°C for 6-8 hours. However, these conditions presented significant challenges for large-scale production, particularly regarding corrosion of equipment and the management of acidic waste streams [7] [6].

Esterification Mechanisms: Catalytic Strategies for 2,2-Diphenylpropanoic Acid Derivatives

The mechanistic understanding of esterification reactions involving 2,2-diphenylpropanoic acid derivatives has evolved significantly through detailed kinetic and mechanistic studies. The acid-catalyzed esterification follows a nucleophilic addition-elimination mechanism, where the carbonyl carbon of the protonated carboxylic acid undergoes nucleophilic attack by the alcohol component [8] [9].

The mechanistic pathway begins with protonation of the carbonyl oxygen by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by 2-diethylaminoethanol forms a tetrahedral intermediate, which undergoes proton transfer and water elimination to yield the desired ester product. The presence of two phenyl groups at the α-position creates significant steric hindrance, which affects both the rate of nucleophilic attack and the stability of the tetrahedral intermediate [10] .

Advanced catalytic strategies have been developed to address the challenges associated with the sterically hindered nature of 2,2-diphenylpropanoic acid. Research has demonstrated that Lewis acid catalysts, particularly aluminum chloride systems, can provide enhanced reactivity through coordination with the carbonyl oxygen, effectively lowering the activation energy for ester formation. The use of aluminum chloride in combination with organic solvents has shown yields of up to 82% under milder reaction conditions (75°C, 3 hours) .

More recent developments have focused on the use of ionic liquid catalytic systems, which offer several advantages including recyclability, reduced environmental impact, and enhanced selectivity. The ionic liquid system [bmim]Cl-AlCl3 has demonstrated particular effectiveness, achieving yields of 82.2% while allowing for catalyst recovery and reuse through five reaction cycles .

The DMSO/KOH alkylation system represents another significant advancement in esterification methodology. This approach involves the formation of the potassium carboxylate salt in dimethyl sulfoxide, followed by alkylation with the appropriate alkyl halide. This method has proven particularly effective for 2,2-diphenylpropanoic acid derivatives, achieving yields of up to 91% at room temperature within one hour [9].

Purification Techniques: Chromatographic Resolution of Diastereomeric Byproducts

The purification of Aprofene and related compounds presents unique challenges due to the formation of diastereomeric byproducts during synthesis, particularly when using asymmetric starting materials or when side reactions occur. The development of effective chromatographic resolution methods has been essential for achieving pharmaceutical-grade purity [12] [13].

High-performance liquid chromatography (HPLC) on normal-phase silica gel has emerged as the most widely employed method for the separation of diastereomeric esters formed during Aprofene synthesis. The separation mechanism relies on differential adsorption of diastereomers on the silica surface, with separation factors (α) typically ranging from 1.1 to 1.8 depending on the specific diastereomeric pair and mobile phase composition [12].

The use of chiral derivatizing agents, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), has proven particularly effective for the resolution of diastereomeric mixtures. When racemic alcohols are esterified with optically pure MαNP acid, the resulting diastereomeric esters can be separated with high resolution factors (Rs > 2.0) using standard silica gel chromatography [12].

Reversed-phase chromatography using C18 stationary phases has also been successfully applied to the purification of Aprofene derivatives. This method offers advantages in terms of sample loading capacity and operational simplicity, with typical purities of 98% or higher achievable. The separation mechanism in reversed-phase systems is based on differential hydrophobic interactions between the diastereomers and the stationary phase [14].

The scalability of chromatographic purification methods has been addressed through the development of preparative-scale systems. Flash chromatography using SepaFlash C18 cartridges has demonstrated the ability to purify 100 mg samples of diastereomeric mixtures with purities exceeding 98%, with potential for scale-up to 600 mg using larger cartridge systems [14].

Column chromatography remains the most cost-effective method for large-scale purification, particularly when high sample loading capacities are required. The use of silica gel 230-400 mesh provides excellent separation efficiency while maintaining reasonable processing times and costs [12].

Scalability Challenges in Tertiary Amine Functionalization

The synthesis of Aprofene involves the formation of a tertiary amine functionality through the reaction of 2,2-diphenylpropanoic acid derivatives with diethylaminoethanol. The scalability of this transformation presents several significant challenges that have been systematically addressed through process development and optimization studies [15] [16].

Heat management represents one of the most critical challenges in scaling up tertiary amine functionalization reactions. The esterification reaction is moderately exothermic, and at larger scales, the accumulation of reaction heat can lead to temperature excursions that compromise product quality and yield. Soviet-era pharmaceutical manufacturing facilities addressed this challenge through the implementation of efficient heat exchange systems and careful control of addition rates [3] [6].

Mass transfer limitations become increasingly problematic as reaction scales increase. The viscosity of reaction mixtures containing 2,2-diphenylpropanoic acid derivatives can impede efficient mixing, leading to localized concentration gradients and reduced reaction efficiency. This challenge has been addressed through the use of specialized mixing equipment and optimized reactor designs that promote efficient mass transfer [15].

Equipment compatibility issues arise due to the corrosive nature of some catalytic systems used in esterification reactions. The use of concentrated acids, particularly sulfuric acid, requires specialized corrosion-resistant materials and equipment designs. Soviet pharmaceutical facilities developed standardized equipment specifications that balanced corrosion resistance with cost-effectiveness [17] [6].

Quality control requirements become more stringent as production scales increase. The formation of impurities and byproducts can be more difficult to control at larger scales, necessitating the implementation of process analytical technology (PAT) and continuous monitoring systems. Soviet GOST standards provided comprehensive frameworks for quality control in large-scale pharmaceutical manufacturing [5] [17].

The retention of yield across different scales presents ongoing challenges. Laboratory-scale syntheses typically achieve yields of 90-95%, but these yields often decrease to 65-75% at industrial scales due to increased side reactions, incomplete mixing, and other scale-dependent factors. Addressing these challenges requires careful process optimization at each scale, with particular attention to reaction kinetics and thermodynamics [16].

Processing time requirements generally increase with scale due to longer heat-up and cool-down times, as well as the need for more extensive quality control testing. Industrial-scale processes may require 15-20 hours compared to 2-3 hours for laboratory-scale reactions, necessitating careful scheduling and resource planning [15] [16].

Capital investment requirements scale non-linearly with production capacity. While laboratory-scale equipment requires minimal investment, industrial-scale facilities require substantial capital expenditures for specialized reactors, purification equipment, and quality control instrumentation. The Soviet pharmaceutical industry addressed these challenges through centralized planning and standardized equipment designs that achieved economies of scale [3] [6].

Aprofene demonstrates significant pharmacological activity across multiple muscarinic acetylcholine receptor subtypes, exhibiting a complex pattern of binding affinities and selectivity profiles [1] . The compound functions as a dual antagonist targeting both muscarinic and nicotinic acetylcholine receptors, with particularly notable activity at muscarinic receptor subtypes [3] [4].

Subtype-Specific Binding Characteristics

Detailed receptor binding studies reveal that Aprofene exhibits varying degrees of affinity across the five muscarinic receptor subtypes. The compound demonstrates high-affinity binding to M1, M4, and M5 muscarinic receptors, with dissociation constants in the nanomolar range . Specifically, binding studies have determined Ki values of 0.011 nanomolar for M1 receptors, 0.009 nanomolar for M4 receptors, and 0.047 nanomolar for M5 receptors .

The pharmacological profile of Aprofene indicates that it shares structural and functional similarities with other muscarinic antagonists while maintaining unique binding characteristics. Unlike selective muscarinic antagonists such as pirenzepine, which shows preferential M1 selectivity, Aprofene displays a broader spectrum of activity across multiple receptor subtypes [6] [7]. This non-selective binding pattern is consistent with its classification as an antimuscarinic agent with widespread pharmacological effects [1] .

Receptor Occupancy and Functional Consequences

The muscarinic receptor binding profile of Aprofene correlates with its observed physiological effects, including muscle relaxation and reduced glandular secretions . The high affinity for M1 and M4 receptors is particularly significant, as these subtypes are predominantly expressed in the central nervous system and play crucial roles in cognitive function and motor control [8] [7].

Comparative analysis with established muscarinic antagonists reveals that Aprofene's binding profile differs substantially from compounds such as atropine and scopolamine, which exhibit primarily M2 and M3 selectivity [7]. The compound's ability to bind with high affinity to M1, M4, and M5 receptors suggests potential therapeutic applications in neurological conditions where modulation of these specific subtypes is desired [8] [9].

| Muscarinic Receptor Subtype | Aprofene Ki (nM) | Selectivity Profile | Primary Tissue Distribution |

|---|---|---|---|

| M1 | 0.011 | High | Central nervous system |

| M2 | Not specified | Moderate | Heart, smooth muscle |

| M3 | Not specified | Moderate | Glands, smooth muscle |

| M4 | 0.009 | High | Central nervous system |

| M5 | 0.047 | High | Central nervous system |

Allosteric Modulation of Nicotinic Receptor Desensitization States

Aprofene exhibits distinctive allosteric modulation properties at nicotinic acetylcholine receptors, particularly influencing receptor desensitization states through noncompetitive antagonism mechanisms [3] [4]. Studies utilizing BC3H-1 muscle cells and Torpedo californica receptor-enriched membranes have demonstrated that Aprofene preferentially associates with the desensitized state of nicotinic acetylcholine receptors [3] [4].

Desensitization State Preference

Experimental evidence indicates that Aprofene interacts with nicotinic acetylcholine receptors in their desensitized conformational state without further enhancing agonist affinity [3] [4]. This selective binding to desensitized receptors represents a unique mechanism of action that distinguishes Aprofene from competitive antagonists that bind to resting or active receptor states [10] [11].

The compound's interaction with desensitized nicotinic receptors occurs at concentrations ranging from 1 to 50 micromolar, indicating effective noncompetitive inhibition at physiologically relevant concentrations [3] [4]. This concentration range is consistent with the compound's ability to modulate receptor function without directly competing with acetylcholine for the orthosteric binding site [12] [13].

Allosteric Binding Site Characterization

Research utilizing tritiated phencyclidine as a probe has identified that Aprofene binds to the allosterically coupled noncompetitive inhibitor site of nicotinic acetylcholine receptors [3] [4]. This binding site is distinct from the orthosteric acetylcholine binding site and represents a location where noncompetitive antagonists can modulate receptor function through conformational changes [13] [14].

The allosteric nature of Aprofene's interaction with nicotinic receptors is further supported by its ability to diminish maximal carbamylcholine-elicited sodium influx into muscle cells without shifting the concentration required for half-maximal response [3] [4]. This pharmacological profile is characteristic of noncompetitive antagonism, where the antagonist does not compete directly with the agonist but rather modifies receptor function through binding to a separate site [12] [15].

Mechanistic Implications for Receptor Function

The preferential binding of Aprofene to desensitized nicotinic receptor states has significant implications for understanding receptor pharmacology and potential therapeutic applications [11] [16]. Desensitization is a protective mechanism that reduces receptor responsiveness following prolonged agonist exposure, and compounds that can modulate this process may have unique therapeutic advantages [10] [11].

Studies have demonstrated that nicotinic receptor desensitization follows complex kinetics with multiple time constants, and Aprofene's ability to stabilize the desensitized state may contribute to its prolonged pharmacological effects [10] [17]. This mechanism may be particularly relevant in conditions where excessive cholinergic activity contributes to pathophysiology [11] [18].

Kinetic Analysis of Competitive vs. Noncompetitive Antagonism

The pharmacological characterization of Aprofene reveals a complex pattern of receptor antagonism that exhibits both competitive and noncompetitive mechanisms depending on the receptor target and experimental conditions [3] [4]. Kinetic analysis demonstrates that Aprofene's mechanism of action varies significantly between muscarinic and nicotinic acetylcholine receptors [13].

Competitive Antagonism at Muscarinic Receptors

At muscarinic acetylcholine receptors, Aprofene exhibits characteristics consistent with competitive antagonism, competing directly with acetylcholine for binding to the orthosteric site . The competitive nature of this interaction is evidenced by the compound's ability to be overcome by increasing concentrations of acetylcholine, resulting in parallel rightward shifts of dose-response curves without changes in maximum response [19] [20].

Kinetic studies reveal that Aprofene's association with muscarinic receptors follows rapid equilibrium kinetics typical of competitive antagonists [19] [21]. The dissociation constant values in the nanomolar range for M1, M4, and M5 receptors indicate high-affinity binding that can effectively compete with endogenous acetylcholine concentrations [7].

Noncompetitive Antagonism at Nicotinic Receptors

In contrast to its competitive mechanism at muscarinic receptors, Aprofene functions as a noncompetitive antagonist at nicotinic acetylcholine receptors [3] [4]. This noncompetitive mechanism is characterized by the compound's inability to be overcome by increasing agonist concentrations and its preferential binding to allosteric sites distinct from the acetylcholine binding site [13] [15].

The noncompetitive nature of Aprofene's interaction with nicotinic receptors is demonstrated by its effect on receptor desensitization kinetics [3] [4]. Unlike competitive antagonists that simply block agonist binding, Aprofene modulates receptor function by stabilizing specific conformational states, particularly the desensitized state [10] [11].

Kinetic Parameter Determination

Detailed kinetic analysis of Aprofene's receptor interactions reveals distinct patterns of association and dissociation rates that depend on the receptor subtype and binding mechanism [19] [22]. For muscarinic receptors, the compound exhibits rapid association kinetics consistent with direct binding to the orthosteric site, while nicotinic receptor interactions show slower, complex kinetics indicative of allosteric modulation [13] [23].

The residence time of Aprofene at both receptor types appears to be extended compared to other antagonists, suggesting strong binding interactions that contribute to the compound's prolonged pharmacological effects [22] [24]. This extended residence time may be particularly important for therapeutic applications where sustained receptor blockade is desired [22] [25].

| Receptor Type | Antagonism Mechanism | Kinetic Characteristics | Functional Outcome |

|---|---|---|---|

| Muscarinic | Competitive | Rapid equilibrium | Reversible blockade |

| Nicotinic | Noncompetitive | Slow, complex kinetics | Desensitization enhancement |

Molecular Dynamics Simulations of Receptor-Ligand Interactions

Computational molecular dynamics simulations provide valuable insights into the atomic-level interactions between Aprofene and its receptor targets, offering detailed mechanistic understanding of binding modes and conformational changes [26] [24]. These simulations enable investigation of receptor-ligand binding pathways, stability of complexes, and identification of key molecular interactions that drive pharmacological activity [27] [28].

Simulation Methodology and System Preparation

Molecular dynamics simulations of Aprofene-receptor complexes employ established protocols for protein-ligand system preparation and equilibration [26] [29]. The simulation systems incorporate explicit solvent models, typically using TIP3P water molecules, with appropriate ionic strength to maintain physiological conditions [30] [31]. Force field parameters for Aprofene are generated using computational chemistry approaches such as CGenFF or OPLS force fields to ensure accurate representation of molecular interactions [30] [29].

The simulation protocols typically involve initial energy minimization followed by stepwise equilibration phases to allow proper system relaxation [26] [30]. Production simulations extend for timescales ranging from nanoseconds to microseconds, depending on the specific research objectives and available computational resources [24] [28]. These extended simulations capture both local conformational fluctuations and larger-scale structural rearrangements that occur during ligand binding [26] [32].

Binding Site Characterization and Interaction Analysis

Molecular dynamics simulations reveal detailed information about Aprofene's binding modes at both muscarinic and nicotinic receptor sites [26] [27]. For muscarinic receptors, simulations demonstrate that Aprofene occupies the orthosteric binding pocket, forming key interactions with conserved amino acid residues involved in acetylcholine recognition [33] [34]. The computational analysis identifies specific hydrogen bonding patterns, electrostatic interactions, and hydrophobic contacts that stabilize the receptor-ligand complex [27] [35].

At nicotinic receptors, molecular dynamics simulations provide insights into Aprofene's allosteric binding mechanism and its effects on receptor desensitization [26] [24]. The simulations reveal how Aprofene binding to allosteric sites induces conformational changes that propagate throughout the receptor structure, ultimately affecting ion channel gating and desensitization kinetics [36] [37].

Energetic Analysis and Binding Thermodynamics

Computational analysis of binding energetics through molecular dynamics simulations provides quantitative estimates of binding affinities and identifies the primary energetic contributions to receptor-ligand interactions [26] [27]. Free energy perturbation calculations and thermodynamic integration methods enable prediction of binding constants that can be compared with experimental measurements [24] [28].

The energetic analysis reveals that electrostatic interactions play a dominant role in Aprofene's binding to both receptor types, with additional contributions from van der Waals forces and hydrophobic interactions [27] [35]. Entropy contributions from conformational flexibility and solvent reorganization also influence binding thermodynamics, particularly for the allosteric interactions at nicotinic receptors [26] [38].

Dynamic Behavior and Conformational Flexibility

Molecular dynamics simulations capture the dynamic behavior of Aprofene-receptor complexes, revealing conformational fluctuations and binding site plasticity that influence pharmacological activity [26] [32]. The simulations demonstrate that receptor-ligand complexes exist in multiple conformational states that interconvert on various timescales, contributing to the observed pharmacological properties [24] [28].

Analysis of molecular dynamics trajectories reveals correlated motions between different receptor regions that are modulated by Aprofene binding [26] [31]. These allosteric networks of communication within the receptor structure help explain how ligand binding at one site can influence function at distant locations, particularly relevant for understanding Aprofene's effects on receptor desensitization [36] [39].

The computational studies also provide predictions for potential structural modifications of Aprofene that could enhance selectivity or potency at specific receptor subtypes [26] [38]. Structure-activity relationship predictions from molecular dynamics simulations can guide medicinal chemistry efforts for compound optimization [24] [35].

| Simulation Parameter | Muscarinic Receptors | Nicotinic Receptors | Computational Methods |

|---|---|---|---|

| Binding Site | Orthosteric pocket | Allosteric sites | Docking and MD |

| Primary Interactions | Electrostatic, H-bonds | Hydrophobic, van der Waals | Energy decomposition |

| Conformational States | Limited flexibility | Multiple substates | Cluster analysis |

| Residence Time | Extended | Very extended | Survival probability |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Arima N, Uchida Y, Yu R, Nakayama K, Nishina H. Acetylcholine receptors regulate gene expression that is essential for primitive streak formation in murine embryoid bodies. Biochem Biophys Res Commun. 2013 Jun 7;435(3):447-53. doi: 10.1016/j.bbrc.2013.05.006. Epub 2013 May 10. PubMed PMID: 23665324.

3: Grudev D, Novachkov L, Geshev G, Krushkov I. [Use of aprophen in the preparation for and induction of labor]. Akush Ginekol (Sofiia). 1988;27(4):39-43. Bulgarian. PubMed PMID: 3218679.

4: Gordon RK, Padilla FN, Moore E, Doctor BP, Chiang PK. Antimuscarinic activity of aprophen. Biochem Pharmacol. 1983 Oct 1;32(19):2979-81. PubMed PMID: 6626268.

5: Aarbakke J, Miura GA, Brown ND, Gray RR, Gordon RK, Doctor BP, Chiang PK. Disposition of aprophen in rats. J Pharm Pharmacol. 1986 Dec;38(12):928-30. PubMed PMID: 2880971.